
Repinotan
Overview
Description
Repinotan is a selective 5-HT1A receptor full agonist with high potency and efficacy. This compound has been studied for its neuroprotective effects in various animal models and has been trialed in humans for reducing brain injury following head trauma and ischemic stroke .
Preparation Methods
Repinotan is synthesized through a series of chemical reactions involving the condensation of [carbonyl-14C-]-2-hydroxy-acetophenone with dimethyl oxalate, followed by ring closure . The final product is obtained through hydrogenolytical debenzylation and treatment with hydrochloric acid . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Repinotan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acute Ischemic Stroke
Repinotan was initially investigated for its potential to mitigate secondary brain damage following an ischemic stroke. Several clinical trials have been conducted to evaluate its safety, tolerability, and efficacy:
- Phase II Studies : In a double-blind, placebo-controlled trial involving 240 patients with acute ischemic stroke, this compound was administered at doses of 0.5, 1.25, or 2.5 mg/day via intravenous infusion for 72 hours. Although well-tolerated, with adverse events similar to placebo groups, the study did not demonstrate statistically significant clinical benefits in terms of functional outcomes compared to placebo .
- Neuroprotective Efficacy : Experimental animal studies have shown that this compound significantly reduces infarct volume in models of middle cerebral artery occlusion (MCAO). For instance, a study reported a 73% reduction in infarct volume when administered shortly after occlusion . The drug maintained efficacy even when administered up to five hours post-occlusion, indicating a favorable therapeutic window .
Traumatic Brain Injury
This compound has also been evaluated for its effects on traumatic brain injury (TBI). In clinical trials involving patients with severe TBI, this compound was found to be safe with no significant adverse effects on intracranial pressure or hemodynamics. The treatment showed a trend towards improved outcomes compared to placebo, although results were not statistically conclusive .
Respiratory Depression Counteraction
Beyond its neuroprotective applications, this compound has been studied for its ability to counteract respiratory depression caused by opioids like morphine. While it effectively mitigates respiratory side effects, it does so with a slight reduction in analgesic efficacy .
Summary of Clinical Trials
Study | Population | Dosage | Duration | Outcomes |
---|---|---|---|---|
Phase II Stroke Trial | 240 patients with acute ischemic stroke | 0.5, 1.25, or 2.5 mg/day | 72 hours | No significant difference in outcomes vs placebo; well-tolerated |
TBI Safety Study | 60 patients with severe TBI | 0.5, 1.25, or 2.5 mg/day | 7 days | Safe; trend towards better outcomes in treated group |
Mechanism of Action
Repinotan exerts its effects by acting as a full agonist of the 5-HT1A receptor . It inhibits glutamate-induced depolarization, which is a key factor in neuronal cell death . The effect of this compound in neuronal cells is mediated by various mechanisms, including activation of the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway, inhibition of glutamate release (probably via opening of potassium channels leading to membrane hyperpolarization), extracellular-regulated kinase (Erk)-stimulated Bcl-2 expression, inhibition of caspase-3 activity, and increased release of the neurite extension factor S-100 beta .
Comparison with Similar Compounds
Repinotan is similar to other serotonin agonists such as picozotan and zonampanel . Picozotan is also a serotonin agonist, while zonampanel acts as an AMPA receptor antagonist . This compound’s uniqueness lies in its high potency and efficacy as a 5-HT1A receptor full agonist, which gives it strong neuroprotective properties .
Similar Compounds
- Picozotan
- Zonampanel
- DP-b99
This compound’s ability to counteract respiratory depression caused by morphine, along with its neuroprotective properties, makes it a unique and valuable compound in scientific research .
Biological Activity
Repinotan, a selective serotonin (5-HT1A) receptor agonist, has been extensively studied for its neuroprotective properties and potential therapeutic applications in various neurological conditions, particularly acute ischemic stroke and cognitive disorders. This article synthesizes findings from multiple studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy, safety profile, and case studies.
This compound exerts its effects primarily through agonism of the 5-HT1A receptors, which are widely distributed in the brain. Activation of these receptors is associated with several neuroprotective mechanisms:
- Neuroprotection : this compound has demonstrated the ability to reduce neuronal cell death in ischemic conditions by modulating neurotransmitter release and enhancing neurotrophic factors.
- Cognitive Enhancement : Studies suggest that this compound may improve cognitive functions by increasing acetylcholine release in the hippocampus, which is critical for learning and memory processes .
Acute Ischemic Stroke
A pivotal double-blind, placebo-controlled trial assessed the safety and efficacy of this compound in patients with acute ischemic stroke. The study involved 240 patients randomized to receive either this compound (at doses of 0.5, 1.25, or 2.5 mg/day) or placebo over a period of 72 hours:
- Results : While no significant differences were observed in the primary outcome measures between this compound and placebo groups, a trend towards better outcomes was noted in patients receiving 1.25 mg/day . The most common adverse events included headaches and neurological worsening, but these were generally mild to moderate in severity.
Neuroprotective Properties
Research has shown that this compound significantly reduces infarct size in animal models of stroke. In studies involving middle cerebral artery occlusion, this compound treatment led to substantial reductions in brain damage:
- Dose-Dependent Effects : Higher doses correlated with greater neuroprotection, indicating a potential therapeutic window for clinical application .
Safety Profile
The safety profile of this compound has been evaluated across various studies. Key findings include:
- Adverse Events : The incidence of adverse events was comparable across all treatment groups and placebo. Most reported events were mild to moderate .
- Long-Term Effects : No significant long-term safety concerns were identified; however, further research is necessary to confirm these findings over extended periods.
Case Studies and Observations
Several case studies have highlighted the potential benefits of this compound beyond stroke treatment:
- Cognitive Improvement : In post-lesion models, this compound administration resulted in increased spontaneous activity and improved memory performance compared to controls . This suggests a role for this compound in enhancing cognitive function following neurological insults.
Comparative Efficacy Table
Properties
IUPAC Name |
2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17/h1-4,7-10,17,22H,5-6,11-15H2/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYBFMRFXNDIPO-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162857 | |
Record name | Repinotan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Repinotan is a 5-HT1A receptor agonist which inhibits glutamate induced depolarization. The effect of repinotan in neuronal cells has been reported to be mediated by a variety of mechanisms/signaling pathways, including activation of the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway, inhibition of glutamate release (probably via opening of K+ channels leading to membrane hyperpolarization), extracellular-regulated kinase (Erk)-stimulated Bcl-2 expression or inhibition of caspase-3 activity, and increased release of the neurite extension factor S-100 beta. | |
Record name | Repinotan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06506 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
144980-29-0 | |
Record name | Repinotan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144980-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Repinotan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Repinotan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06506 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Repinotan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REPINOTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05PB82Z52L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.